molecular formula C27H34N2O9 B192452 Strictosidine CAS No. 20824-29-7

Strictosidine

Cat. No.: B192452
CAS No.: 20824-29-7
M. Wt: 530.6 g/mol
InChI Key: XBAMJZTXGWPTRM-NTXHKPOFSA-N
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Description

Strictosidine is a monoterpene indole alkaloid that serves as a key intermediate in the biosynthesis of a wide range of indole alkaloids. These alkaloids are known for their diverse structures and significant pharmacological properties. This compound is formed through the Pictet-Spengler reaction between tryptamine and secologanin, catalyzed by the enzyme this compound synthase .

Mechanism of Action

Target of Action

Strictosidine primarily targets the enzyme This compound Synthase (STR) . This enzyme plays a crucial role in the biosynthesis of terpenoid indole and β-carboline alkaloids . It is the first committed step in the indole-alkaloid pathway .

Mode of Action

This compound is formed by the Pictet–Spengler condensation reaction of tryptamine with secologanin, catalyzed by the enzyme this compound synthase . The STR enzyme catalyzes this reaction, leading to the formation of this compound, an indispensable intermediate compound during the biosynthesis of various alkaloids .

Biochemical Pathways

This compound is an intermediate in the biosynthesis of numerous pharmaceutically valuable metabolites including quinine, camptothecin, ajmalicine, serpentine, vinblastine, vincristine, and mitragynine . These compounds are derived from this compound through various biochemical pathways . The biosynthetic pathways help to define the subgroups of this compound derivatives .

Result of Action

This compound and its deglucosylation product, specifically formed by the enzyme this compound glucosidase, have been found to be active against several microorganisms . This suggests that this compound has antimicrobial properties. Moreover, the compounds derived from this compound can exert powerful pharmacological effects .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the expression of the STR gene can greatly influence the production of many compounds . Additionally, this compound is found in several plant families, indicating that its production and action may be influenced by the specific biological and environmental conditions associated with these plants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Strictosidine can be synthesized via a bioinspired Pictet-Spengler reaction. This reaction involves the condensation of tryptamine and secologanin under mild conditions, followed by purification through crystallization and flash chromatography . The reaction is typically acid-catalyzed, producing this compound and its lactamized form, strictosamide .

Industrial Production Methods

Industrial production of this compound often involves microbial factories, particularly yeast, which are engineered to produce this compound aglycone. This method leverages the metabolic pathways of microorganisms to produce the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Strictosidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: Substitution reactions can introduce new functional groups into the this compound structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various indole alkaloids, which have significant pharmacological properties. These products are often used in the synthesis of pharmaceuticals such as vinblastine, vincristine, and reserpine .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Vincoside
  • Ajmaline
  • Reserpine
  • Vinblastine
  • Vincristine

Uniqueness of Strictosidine

This compound is unique due to its role as a central intermediate in the biosynthesis of a vast array of indole alkaloids. Its formation through the Pictet-Spengler reaction and its subsequent conversion into various pharmacologically active compounds highlight its importance in both natural product biosynthesis and pharmaceutical development .

Properties

IUPAC Name

methyl (2S,3R,4S)-3-ethenyl-4-[[(1S)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O9/c1-3-13-16(10-19-21-15(8-9-28-19)14-6-4-5-7-18(14)29-21)17(25(34)35-2)12-36-26(13)38-27-24(33)23(32)22(31)20(11-30)37-27/h3-7,12-13,16,19-20,22-24,26-33H,1,8-11H2,2H3/t13-,16+,19+,20-,22-,23+,24-,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBAMJZTXGWPTRM-NTXHKPOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C(C1CC2C3=C(CCN2)C4=CC=CC=C4N3)C=C)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1C[C@H]2C3=C(CCN2)C4=CC=CC=C4N3)C=C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40943068
Record name Strictosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20824-29-7
Record name Strictosidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20824-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Strictosidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020824297
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Strictosidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40943068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Strictosidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T874R5N4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of strictosidine synthase in the biosynthesis of this compound?

A: this compound synthase (STR) is the key enzyme catalyzing the stereoselective Pictet-Spengler condensation of tryptamine and secologanin to form (S)-strictosidine [, , ].

Q2: How does this compound contribute to the diversity of monoterpenoid indole alkaloids?

A: this compound is the last common biosynthetic intermediate in the pathway of all MIAs []. Downstream enzymes modify this compound's core structure, leading to the vast diversity observed within this class of natural products.

Q3: What is the function of this compound glucosidase in the MIA pathway?

A: this compound glucosidase (SGD) catalyzes the hydrolysis of this compound to form cathenamine, a reactive intermediate that undergoes further transformations to yield various heteroyohimbine-type alkaloids [, ].

Q4: What are the subcellular locations of STR and SGD in Catharanthus roseus?

A: Interestingly, STR localizes to the vacuole, while SGD is associated with the endoplasmic reticulum [, ]. This spatial separation necessitates the transport of both secologanin and tryptamine into the vacuole for this compound synthesis and the subsequent export of this compound for further modifications.

Q5: Can this compound synthase accept non-natural substrates?

A: Yes, research has shown that STR can utilize modified tryptamines, such as halogenated tryptamines, to produce novel this compound analogues [, ]. This promiscuity of STR has implications for generating structurally diverse MIAs with potentially improved pharmacological properties.

Q6: How has the understanding of this compound biosynthesis aided efforts towards heterologous production of MIAs?

A: The elucidation of this compound biosynthesis, including the identification and characterization of key enzymes like STR and SGD, has paved the way for the heterologous production of this compound in hosts like yeast [, ]. This advancement holds promise for the sustainable production of valuable MIAs.

Q7: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C27H34N2O9, and its molecular weight is 530.56 g/mol [].

Q8: What spectroscopic techniques are useful for characterizing this compound?

A: Several spectroscopic techniques are employed for characterizing this compound and its derivatives, including UV, IR, CD, MS, and NMR [, , , ].

Q9: Are there any known stability issues associated with this compound?

A: this compound is known to be unstable and readily undergoes degradation, particularly in the aglycone form [, ]. This instability poses challenges for its isolation, storage, and utilization in downstream applications.

Q10: How have computational studies contributed to understanding the mechanism of this compound synthase?

A: Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, have been instrumental in elucidating the reaction mechanism of STR [, , ]. These studies have provided valuable insights into substrate binding, transition state stabilization, and the stereoselectivity of the reaction.

Q11: What is known about the structure-activity relationship (SAR) of this compound and its analogues?

A: Research suggests that modifications to the this compound core structure, such as C3-methylation or the introduction of a seven-membered azepino-indole ring, can significantly impact its biological activity [, ]. Understanding these SAR relationships is crucial for designing novel MIA-based therapeutics with enhanced potency and selectivity.

Q12: What are some potential applications of this compound and its derivatives in medicine?

A: this compound serves as a crucial precursor for the synthesis of numerous MIAs with diverse medicinal properties. Some promising areas of application include anticancer, antimalarial, and central nervous system therapies [, ].

Q13: How can synthetic biology be leveraged for the production of novel this compound derivatives?

A: Synthetic biology approaches, such as pathway engineering and directed evolution, hold great potential for producing novel this compound derivatives with tailored pharmacological properties [, ]. By introducing modifications to the biosynthetic pathway or engineering enzymes with altered substrate specificity, a vast library of MIA analogues can be generated and screened for desired activities.

Q14: What are some of the challenges associated with developing this compound-based therapeutics?

A: Challenges in developing this compound-based therapeutics include the inherent instability of the compound, the complexity of MIA biosynthetic pathways, and the potential for toxicity and off-target effects [, ]. Overcoming these hurdles will require interdisciplinary research efforts combining synthetic biology, medicinal chemistry, and drug delivery strategies.

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